molecular formula C9H9BrO2 B014711 Methyl 4-Bromophenylacetate CAS No. 41841-16-1

Methyl 4-Bromophenylacetate

Cat. No.: B014711
CAS No.: 41841-16-1
M. Wt: 229.07 g/mol
InChI Key: QHJOWSXZDCTNQX-UHFFFAOYSA-N
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Description

Methyl 4-bromophenylacetate (CAS 41841-16-1) is a high-purity organic building block extensively used in advanced chemical synthesis and pharmaceutical research. Its molecular structure, featuring both a reactive bromine atom and a protected ester group, makes it a versatile intermediate for constructing complex molecules. A primary application is in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, where the bromine atom facilitates carbon-carbon bond formation with various organoboron and organotin reagents to create biaryl structures. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or transesterified, offering a handle for further functionalization. This compound is particularly valuable in the synthesis of Active Pharmaceutical Ingredients (APIs) and aromatic compounds investigated for organic electronics and photonics. It is strictly for research and further manufacturing use and is not intended for diagnostic or therapeutic applications. Handling and Safety: This product requires careful handling. Refer to the Safety Data Sheet (SDS) for detailed information. Hazard statements may include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE) is recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-bromophenyl)acetate
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InChI

InChI=1S/C9H9BrO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QHJOWSXZDCTNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80311762
Record name Methyl 4-Bromophenylacetate
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Molecular Weight

229.07 g/mol
Source PubChem
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CAS No.

41841-16-1
Record name Methyl (4-bromophenyl)acetate
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Record name Methyl 4-Bromophenylacetate
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Synthetic Methodologies for Methyl 4 Bromophenylacetate and Its Analogues

Esterification Reactions

The synthesis of methyl 4-bromophenylacetate, a valuable intermediate in organic synthesis, is primarily achieved through esterification reactions. chembk.comchemdad.com This section details the prevalent methods, including the classic Fischer esterification and alternative procedures.

Fischer Esterification from 4-Bromophenylacetic Acid and Methanol (B129727)

The most common method for preparing this compound is the Fischer esterification of 4-bromophenylacetic acid with methanol. wikipedia.org This acid-catalyzed reaction involves heating a mixture of the carboxylic acid and an excess of alcohol to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

Sulfuric acid (H₂SO₄) is a frequently used catalyst for the Fischer esterification of 4-bromophenylacetic acid. calstate.edu The strong acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol. masterorganicchemistry.comyoutube.com The reaction is typically carried out by refluxing the mixture of 4-bromophenylacetic acid and methanol in the presence of a catalytic amount of sulfuric acid. wikipedia.orgcalstate.edu While other strong acids like hydrochloric acid or nitric acid could also work, sulfuric acid is often preferred due to its wide availability and effectiveness. khanacademy.org

A typical laboratory procedure involves dissolving 4-bromophenylacetic acid in methanol, followed by the cautious addition of concentrated sulfuric acid. calstate.eduoperachem.com The mixture is then heated under reflux for a specific period to ensure the completion of the reaction. calstate.edu

Table 1: Reaction Parameters for Fischer Esterification

ParameterValue/ConditionSource
Reactants4-Bromophenylacetic acid, Methanol calstate.edu
CatalystSulfuric Acid (H₂SO₄) calstate.edu
TemperatureReflux wikipedia.orgcalstate.edu
Reaction Time1 hour (followed by stirring overnight) calstate.edu

For industrial applications, the optimization and scalability of the synthesis of this compound are crucial. Research has focused on developing scalable synthetic routes that are cost-effective and efficient. nih.gov A key aspect of process optimization in Fischer esterification is to shift the reaction equilibrium to maximize the product yield. This can be achieved by using an excess of one of the reactants, typically the alcohol which can also serve as the solvent, or by removing water as it is formed. masterorganicchemistry.comyoutube.com

In the context of scaling up, factors such as reaction time, temperature, and catalyst loading are optimized to ensure high purity and yield of the final product. nih.gov For instance, a patented method for preparing a related compound involves catalytic esterification using a solid acid catalyst, which simplifies the process and post-treatment steps. google.com The use of solid acids facilitates easy separation and recycling of the catalyst, thereby reducing production costs. google.com

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for esterification. One such approach involves the use of B(C₆F₅)₃ as a catalyst for the O-H insertion reaction of diazoalkanes and phosphinic acids, providing a metal-free and oxidant-free pathway to α-phosphoryloxy carbonyl compounds. lookchem.com This methodology is noted for its operational simplicity, high atom economy, and environmental friendliness. lookchem.com While not a direct synthesis of this compound, this highlights a trend towards greener catalytic systems that could be adapted for its production.

Alternative Esterification Procedures (e.g., using Imidazole-based Reagents)

Beyond the traditional Fischer esterification, alternative methods using imidazole-based reagents have been developed. These reagents can act as chemoselective acylating agents. escholarship.org For example, the esterification of carboxylic acids can be mediated by imidazole (B134444) carbamates and ureas. amazonaws.com In one study, 4-bromophenylacetic acid was reacted with ethyl 1-imidazolecarboxylate to produce the corresponding ethyl ester in good yield. amazonaws.com A similar procedure using methyl imidazole-1-carboxylate (MImC) resulted in a 93% yield of this compound. amazonaws.com These methods offer an alternative to acid catalysis and can be particularly useful for substrates sensitive to strong acids. It has also been noted that the addition of imidazole can facilitate direct amide formation between carboxylic acids and amines, suggesting its potential role in activating the carbonyl group. dur.ac.uk

Preparation of Precursors and Related Compounds

The primary precursor for the synthesis of this compound is 4-bromophenylacetic acid. wikipedia.org This compound can be prepared through several synthetic routes. One common method is the electrophilic aromatic substitution of phenylacetic acid with bromine, often in the presence of a catalyst like mercuric oxide. wikipedia.org This process typically yields a mixture of the 2- and 4-isomers, from which the desired 4-bromo isomer is isolated by fractional crystallization. wikipedia.org

Another route to 4-bromophenylacetic acid involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by the hydrolysis of the resulting nitrile with sodium hydroxide (B78521). wikipedia.org Furthermore, 4-bromophenylacetic acid can be synthesized from p-bromotoluene. chemicalbook.com For instance, a patented method describes the synthesis of 4-bromo-2-nitrophenylacetic acid starting from 4-bromotoluene, which is first nitrated and then brominated. google.com

Synthetic Routes to this compound and its Precursors

This compound, an organic compound with the chemical formula C9H9BrO2, is a significant intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. chembk.com Its synthesis is closely linked to its precursor, 4-bromophenylacetic acid. This article explores the primary synthetic methodologies for both compounds, detailing the reaction mechanisms and conditions.

Synthesis of 4-Bromophenylacetic Acid

4-Bromophenylacetic acid is a key intermediate in the production of this compound. wikipedia.org Several methods are employed for its synthesis, including electrophilic aromatic substitution, hydrolysis of its ethyl ester, and routes involving condensation and subsequent hydrolysis.

Electrophilic Aromatic Substitution

One of the primary methods for synthesizing 4-bromophenylacetic acid is through the electrophilic aromatic substitution of phenylacetic acid. wikipedia.orgvulcanchem.com This reaction involves the direct bromination of the phenylacetic acid ring.

A historical laboratory preparation involved treating phenylacetic acid with bromine and mercuric oxide. This process results in a mixture of the 2- and 4-isomers of bromophenylacetic acid. The desired 4-isomer is then isolated through fractional crystallization. wikipedia.org The reaction proceeds via the typical mechanism of electrophilic aromatic substitution where the bromine acts as the electrophile. rsc.org

ReactantsReagentsProductKey Feature
Phenylacetic AcidBromine, Mercuric Oxide4-Bromophenylacetic Acid (and 2-isomer)Direct bromination of the aromatic ring. wikipedia.org

Hydrolysis of Ethyl 4-Bromophenylacetate

Another common route to 4-bromophenylacetic acid is the hydrolysis of its corresponding ethyl ester, ethyl 4-bromophenylacetate. chemicalbook.com This method is particularly useful when the ester is readily available or easily synthesized.

The hydrolysis is typically carried out using a base, such as sodium hydroxide, in a suitable solvent like 1,4-dioxane (B91453). The reaction mixture is heated to facilitate the conversion. Following the hydrolysis, the reaction is acidified, typically with hydrochloric acid, to precipitate the 4-bromophenylacetic acid. This method has been reported to achieve high yields, with one study noting a 93% yield from the hydrolysis of ethyl p-bromophenylacetate. chemicalbook.com

A specific example involves dissolving ethyl p-bromophenylacetate in 1,4-dioxane and adding a 6 N sodium hydroxide solution. The mixture is heated to 60°C for 2 hours. After cooling, the pH is adjusted to 1 with 2 N hydrochloric acid, and the product is extracted with ethyl acetate (B1210297). chemicalbook.com

Starting MaterialReagentsTemperatureDurationYield
Ethyl p-bromophenylacetateSodium hydroxide, 1,4-dioxane, water60°C2 hours93% chemicalbook.com

Condensation and Hydrolysis Routes

A multi-step synthesis involving condensation followed by hydrolysis is also a viable pathway to 4-bromophenylacetic acid. wikipedia.orgvulcanchem.com One such method starts with the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol. This reaction forms 4-bromophenylacetonitrile.

The resulting nitrile is then hydrolyzed using a strong base, such as sodium hydroxide, to yield 4-bromophenylacetic acid. wikipedia.org This two-step process provides an alternative to direct bromination.

Another condensation approach involves the reaction of a salicylaldehyde (B1680747) derivative with 4-bromophenylacetic acid itself, using acetic anhydride, to form a more complex intermediate which can be used in further syntheses. mdpi.com A different condensation reaction uses bromophenol and glyoxylic acid in an alkaline solution to produce p-hydroxyl o-bromo sodium mandelate, which after acidification and reduction, yields a hydroxyphenylacetic acid derivative. google.com

ReactantsReagentsIntermediateFinal Product
4-Bromobenzyl bromide, Sodium cyanideEthanol4-Bromophenylacetonitrile4-Bromophenylacetic Acid wikipedia.org

Synthesis of this compound

The direct synthesis of this compound is most commonly achieved through the esterification of 4-bromophenylacetic acid.

The Fischer esterification method is a well-established route. It involves refluxing 4-bromophenylacetic acid with methanol in the presence of an acid catalyst, typically sulfuric acid. wikipedia.org This reaction directly converts the carboxylic acid to its methyl ester. A patent also describes a catalytic esterification process using a solid acid catalyst, which simplifies the workup and allows for catalyst recycling. google.com

Alternatively, this compound can be prepared by reacting methyl phenylacetate (B1230308) with bromine. chembk.com This method involves direct bromination of the ester.

Starting MaterialReagentsMethodProduct
4-Bromophenylacetic AcidMethanol, Sulfuric AcidFischer Esterification wikipedia.orgThis compound
4-Bromophenylacetic AcidSolid Acid CatalystCatalytic Esterification google.comThis compound
Methyl PhenylacetateBromineDirect Bromination chembk.comThis compound

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Methyl 4-bromophenylacetate, both ¹H and ¹³C NMR are routinely employed to confirm its identity and structural integrity.

The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the spectrum exhibits distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the methyl protons of the ester group. escholarship.orgamazonaws.com

The aromatic protons, due to the para-substitution pattern, typically appear as two distinct doublets. escholarship.org The protons on the carbons adjacent to the brominated carbon are electronically different from the protons on the carbons adjacent to the acetyl group, leading to this splitting pattern. The methylene protons of the acetate (B1210297) group usually appear as a singlet, as there are no adjacent protons to cause splitting. escholarship.org Similarly, the methyl protons of the ester group also present as a singlet. escholarship.org

Specific chemical shifts (δ) reported in the literature are as follows:

Aromatic protons (ortho to the bromo group): δ ~7.43 ppm (doublet, J = 8.4 Hz, 2H) escholarship.org

Aromatic protons (ortho to the acetate group): δ ~7.14 ppm (doublet, J = 8.4 Hz, 2H) escholarship.org

Methylene protons (-CH₂-): δ ~3.69 ppm (singlet, 2H) escholarship.org

Methyl protons (-OCH₃): δ ~3.68 ppm (singlet, 3H) escholarship.org

These values can vary slightly depending on the solvent and the specific NMR instrument used. rsc.org

Interactive Data Table: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.43Doublet8.42HAromatic Protons (ortho to -Br)
~7.14Doublet8.42HAromatic Protons (ortho to -CH₂COOCH₃)
~3.69SingletN/A2HMethylene Protons (-CH₂-)
~3.68SingletN/A3HMethyl Protons (-OCH₃)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The spectrum for this compound shows distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

The chemical shifts for the carbon atoms are influenced by their electronic environment. The carbonyl carbon of the ester group is typically found significantly downfield. The aromatic carbons show four distinct signals due to the para-substitution. The carbon atom bonded to the bromine atom is deshielded, while the other aromatic carbons appear at characteristic chemical shifts. The methylene and methyl carbons of the ester group appear in the upfield region of the spectrum.

Reported ¹³C NMR chemical shifts in CDCl₃ are:

Carbonyl Carbon (C=O): δ ~171.7 ppm rsc.org

Aromatic Carbon (C-Br): δ ~133.1 ppm rsc.org

Aromatic Carbon (C-CH₂): δ ~132.4 ppm rsc.org

Aromatic Carbons (CH, ortho to -Br): δ ~130.7 ppm rsc.org

Aromatic Carbons (CH, ortho to -CH₂): δ ~128.7 ppm rsc.org

Methyl Carbon (-OCH₃): δ ~52.2 ppm rsc.org

Methylene Carbon (-CH₂-): δ ~40.4 ppm rsc.org

Interactive Data Table: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~171.7Carbonyl Carbon (C=O)
~133.1Aromatic Carbon (C-Br)
~132.4Aromatic Carbon (C-CH₂)
~130.7Aromatic Carbons (CH, ortho to -Br)
~128.7Aromatic Carbons (CH, ortho to -CH₂)
~52.2Methyl Carbon (-OCH₃)
~40.4Methylene Carbon (-CH₂-)

While standard ¹H and ¹³C NMR are sufficient for routine characterization, advanced NMR techniques can be employed for more detailed structural analysis and to study reaction mechanisms involving this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons, confirming the structural assignment unambiguously. ipb.pt For instance, in complex reaction mixtures, these techniques can help differentiate between isomers and identify minor byproducts. arkat-usa.org NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which can be crucial in determining the stereochemistry of reaction products. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jocpr.com It is widely used for the purity assessment of volatile and semi-volatile compounds like this compound. nih.govrsc.org

In a typical GC-MS analysis, a sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component, allowing for its identification and quantification.

For this compound, GC-MS can be used to:

Confirm the identity of the main component: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Identify and quantify impurities: GC-MS can detect and help identify impurities, such as starting materials, byproducts, or degradation products, even at low concentrations. researchgate.net This is crucial for quality control in synthetic processes.

The mass spectrum of this compound typically shows a molecular ion (M+) peak at m/z 228 and 230. Common fragment ions may include the loss of the methoxy (B1213986) group ([M-OCH₃]⁺) or the entire ester functional group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. escholarship.org This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms.

For this compound (C₉H₉BrO₂), the calculated exact mass for the molecular ion [M]⁺ is approximately 227.9786 u (for ⁷⁹Br) and 229.9765 u (for ⁸¹Br). HRMS can confirm this exact mass, providing unambiguous identification of the compound. escholarship.org This technique is particularly valuable when distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS is also instrumental in elucidating the structures of unknown reaction products or impurities. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays a series of absorption bands that correspond to specific vibrational modes of its constituent functional groups. The analysis of these bands allows for a detailed assignment of the molecular vibrations. The spectra of aromatic compounds with a methyl group attached to a carbonyl carbon typically show a characteristic set of bands in the 2900 cm⁻¹ region. acs.org

Key vibrational assignments for this compound are summarized below. The ester group is clearly identifiable by the strong carbonyl (C=O) stretching vibration. In related α-bromophenylacetic acid esters, this peak appears around 1685 cm⁻¹. escholarship.org The C-O stretching vibrations of the ester are also prominent. The aromatic ring gives rise to characteristic C-H and C=C stretching bands, while the aliphatic C-H bonds of the methylene and methyl groups have their own distinct stretching and bending frequencies. The presence of the bromine atom is indicated by a C-Br stretching vibration in the lower frequency region of the spectrum.

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchAromatic Ring3100-3000Medium-Weak
Aliphatic C-H Stretch-CH₂- and -CH₃3000-2850Medium
Carbonyl C=O StretchEster~1740Strong
Aromatic C=C StretchAromatic Ring1600-1450Medium-Weak
Aliphatic C-H Bend-CH₂- and -CH₃1470-1350Medium
Ester C-O StretchEster1300-1100Strong
C-Br StretchAryl Halide600-500Medium-Strong

X-ray Crystallography

Single-crystal X-ray diffraction analysis is the gold standard for unambiguous structural determination. acs.org Although a specific study detailing the crystal structure of this compound (C₉H₉BrO₂) was not available in the reviewed literature, the methodology is well-established. The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with monochromatic X-rays. arkat-usa.org The resulting diffraction pattern is used to solve and refine the crystal structure.

For closely related compounds, such as derivatives of 4-bromophenylacetic acid and other brominated phenyls, detailed crystallographic data has been published. iucr.orgresearchgate.netrsc.org For example, the structure of methyl N-(4-bromophenyl)carbamate was solved and found to crystallize in the orthorhombic space group Pbca. researchgate.net Another related compound, methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate, crystallizes in the triclinic system. iucr.orgresearchgate.net These studies provide typical parameters for bond lengths and angles involving the 4-bromophenyl moiety.

Crystallographic ParameterDescriptionExample Value (from related structures)
Crystal SystemOne of seven crystal systems describing the lattice symmetry.Orthorhombic researchgate.net
Space GroupDescribes the symmetry of the unit cell.Pbca researchgate.net
a (Å)Unit cell dimension.10.1313(3) researchgate.net
b (Å)Unit cell dimension.8.5416(4) researchgate.net
c (Å)Unit cell dimension.20.4597(7) researchgate.net
V (ų)Volume of the unit cell.1770.53(12) researchgate.net
ZNumber of molecules per unit cell.8 researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. iucr.org The analysis of these non-covalent forces is crucial for understanding the physical properties of the solid state. Hirshfeld surface analysis is a common tool used to visualize and quantify these interactions. iucr.orgresearchgate.net

In the crystal structures of analogous brominated aromatic esters and amides, the packing is often dominated by a combination of hydrogen bonds and other weak interactions. iucr.orgresearchgate.netresearchgate.net For this compound, several types of interactions are expected to be significant:

C-H···O Hydrogen Bonds: The ester carbonyl oxygen is a potent hydrogen bond acceptor. Weak hydrogen bonds involving the aromatic and aliphatic C-H groups as donors and the carbonyl oxygen as an acceptor are likely to be a key feature in the crystal packing, often linking molecules into chains or sheets. iucr.orgresearchgate.net

Halogen Bonding: The bromine atom can act as a Lewis acidic site (a halogen bond donor) and interact with nucleophilic atoms like oxygen. Br···O interactions are a possibility, further stabilizing the crystal lattice.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align.

Chemical Reactivity and Mechanistic Investigations

Cross-Coupling Reactions

The presence of a bromine atom on the phenyl ring of methyl 4-bromophenylacetate makes it an excellent substrate for a range of cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide. organic-chemistry.org this compound serves as a common aryl halide partner in these reactions. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. nih.govnih.gov

The choice of catalyst and supporting ligands is critical in Suzuki-Miyaura couplings. Palladium complexes are the most common catalysts, and the nature of the phosphine (B1218219) ligands can significantly influence the reaction's efficiency and selectivity. nih.gov Bulky, electron-rich phosphine ligands, such as dialkylbiaryl phosphines, are often employed to enhance the reactivity of the catalytic system, allowing for the coupling of a wide range of substrates, including less reactive aryl chlorides. nih.gov For instance, the use of Pd(P(o-Tol)3)2 has been shown to be effective in maintaining the stereochemistry of Z-alkenyl halides during coupling reactions. organic-chemistry.org The large bite angle of certain ligands, like dppf, is believed to promote a favorable rate of reductive elimination compared to side reactions like β-hydride elimination. harvard.edu

Table 1: Selected Palladium Catalysts and Ligands in Suzuki-Miyaura Reactions

Catalyst/Ligand Key Features Reference
Pd(dppf)Cl2 Employs a ligand with a large bite angle, favoring reductive elimination. harvard.edu
Pd(P(o-Tol)3)2 Optimal for maintaining Z-olefin geometry in stereospecific couplings. organic-chemistry.org
SPhos A bulky dialkylbiaryl phosphine ligand enabling high reactivity and stability, effective at low catalyst loadings. nih.gov
Pd(OAc)2/PCy3 Suitable for coupling aryl and vinyl triflates. organic-chemistry.org

Suzuki-Miyaura reactions are often conducted in biphasic or aqueous environments, a unique feature among cross-coupling reactions. harvard.edu Recently, the use of micellar conditions, employing surfactants in water, has gained traction as a sustainable approach. nih.govresearchgate.net These "nanoreactors" can enhance the local concentration of reactants, leading to faster reaction times at room temperature and under aerobic conditions. nih.govresearchgate.net For example, the coupling of this compound with phenylboronic acid proceeds efficiently in a basic aqueous solution of the nonionic surfactant Kolliphor-EL. nih.govresearchgate.net The choice of base, such as potassium phosphate (B84403) (K3PO4) or potassium carbonate (K2CO3), is also crucial for the activation of the boronic acid. nih.gov

Table 2: Comparison of Solvent Systems for Suzuki-Miyaura Coupling

Solvent System Description Advantages Reference
Biphasic (Organic/Aqueous) A mixture of an organic solvent and water. Traditional and widely applicable. harvard.edu
Micellar (Surfactant in Water) Uses surfactants like Kolliphor-EL or TPGS-750-M to form micelles in water. Enables room temperature reactions, faster reaction times, and increased sustainability. nih.govresearchgate.netacs.org

Achieving high yields and controlling regioselectivity are paramount in Suzuki-Miyaura reactions. The electronic nature of the substituents on the coupling partners can influence the reaction outcome. Electron-rich boronic acids tend to give good yields, while electron-withdrawing groups can slow down the transmetalation step. mdpi.com A common side reaction that can lower the yield is protodeboronation. mdpi.com The choice of the boronic acid derivative, such as boronate esters, can also impact reactivity and selectivity. nih.gov For instance, pinacol (B44631) boronate esters can provide excellent regioselectivity. nih.gov Optimization of reaction parameters, including the base, solvent, and catalyst system, is often necessary to maximize the yield of the desired product. mdpi.com

Beyond palladium, other transition metals like nickel are effective catalysts for cross-coupling reactions involving this compound. Nickel-catalyzed reactions offer an alternative and sometimes more cost-effective method for bond formation. A notable example is the nickel-catalyzed chlorination of aryl halides. chemistryviews.org In this transformation, an aryl bromide, such as this compound, can be converted to the corresponding aryl chloride. rsc.org This reaction is typically carried out under mild, room temperature conditions using a nickel(II) chloride catalyst, a reductant like zinc, and a source of chloride ions, such as magnesium chloride, in a solvent like dimethylacetamide (DMA). chemistryviews.orgrsc.org The proposed mechanism involves the reduction of Ni(II) to Ni(0), followed by oxidative addition of the aryl bromide to the nickel center, a halogen exchange with MgCl2, and subsequent reductive elimination to yield the aryl chloride. chemistryviews.org

Table 3: Nickel-Catalyzed Chlorination of this compound

Reactant Catalyst Reagents Solvent Product Yield Reference
This compound NiCl2 MgCl2, Zn DMA Methyl 2-(4-chlorophenyl)acetate 97% rsc.org

Suzuki–Miyaura Cross-Coupling Reactions

Reactions Involving the Ester Functionality

The ester group in this compound is also a site of chemical reactivity. It can undergo various transformations, including hydrolysis and reactions with nucleophiles.

One fundamental reaction is the hydrolysis of the methyl ester back to the corresponding carboxylic acid, 4-bromophenylacetic acid. This is typically achieved by treatment with a base such as sodium hydroxide (B78521) in an aqueous or alcoholic solution. Conversely, the ester can be formed from the carboxylic acid via Fischer esterification, which involves refluxing the acid with methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid. wikipedia.org

The ester can also react with other nucleophiles. For example, refluxing this compound with hydrazine (B178648) results in the formation of 2-(4-bromophenyl)acetohydrazide, a hydrazone derivative. wikipedia.org Furthermore, the ester can be a precursor in more complex synthetic sequences. For instance, it can be reacted with dimethyl carbonate in the presence of a base to form a malonic ester derivative, which can then be used to construct heterocyclic rings. google.com

Table 4: Reactions at the Ester Functionality of this compound

Reaction Type Reagents Product Reference
Hydrolysis NaOH/H2O 4-Bromophenylacetic acid
Hydrazinolysis Hydrazine 2-(4-Bromophenyl)acetohydrazide wikipedia.org
Reaction with Dimethyl Carbonate Dimethyl carbonate, base 2-(4-Bromophenyl)-malonic acid-1,3-diethyl ester google.com

Reactions Involving the Alpha-Carbon

The alpha-carbon of this compound, being adjacent to the carbonyl group, is acidic and can be deprotonated by a strong base to form a nucleophilic enolate. lumenlearning.commasterorganicchemistry.com This enolate can then undergo alkylation reactions with alkyl halides. lumenlearning.comlibretexts.org For these reactions to be effective, the enolate must be generated in a high concentration without other strong nucleophiles or bases present. libretexts.org

Strong bases like sodium hydride (NaH), sodium amide (NaNH₂), and lithium diisopropylamide (LDA) are used to completely convert the carbonyl compound into its enolate. libretexts.org The choice of base is critical; for instance, weaker bases like hydroxides or alkoxides can lead to multiple alkylations and other side reactions. lumenlearning.com The alkylation itself is an SN2 reaction, where the enolate attacks an alkyl halide. libretexts.org This means that primary and methyl halides are preferred, as secondary and tertiary halides may lead to elimination reactions. libretexts.org

In a patented process, ethyl p-bromophenylacetate is treated with sodium hydride to form a carbanion, which then acts as a nucleophile. google.com

Table 3: Reagents for Enolate Formation and Alkylation

Carbonyl Compound Base Electrophile Solvent
Ketones/Esters LDA, NaH, NaNH₂ Primary/Methyl Halides THF

This compound can undergo base-promoted decarboxylative annulation, a process where the ester group is removed as carbon dioxide during the formation of a new ring. A study on the base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates has been developed to synthesize a wide range of benzoxepines in moderate to excellent yields without the need for a transition-metal catalyst. researchgate.netnih.gov The reaction proceeds through a tandem [2 + 4] annulation, followed by a ring-opening decarboxylative reaction and an intramolecular nucleophilic aromatic substitution. researchgate.netnih.govorganic-chemistry.org Key intermediates in this process have been successfully characterized, supporting the proposed decarboxylative annulation mechanism. researchgate.netnih.gov

Tandem reactions involving derivatives of this compound offer an efficient pathway to complex molecules. For example, a method for preparing Niraparib intermediates involves the reaction of ethyl p-bromophenylacetate with N-boc-3-aminopropyl bromide in the presence of a base like sodium hydride. google.com This is followed by decarboxylation and ring formation under alkaline conditions to yield a 3-(4-bromophenyl)-2-piperidone compound. google.com

Furthermore, the bromine atom on the phenyl ring can be utilized in transition metal-catalyzed cross-coupling reactions. researchgate.net For instance, Methyl 2-(2-bromophenyl)acetate (B8456191) can be used in Suzuki cross-coupling reactions. researchgate.net

Decarboxylative Annulation Reactions

Polymerization Reactions

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. wikipedia.org The process typically involves a transition metal catalyst and an alkyl halide initiator. wikipedia.org The initiator's role is to provide the initial radical that starts the polymerization process.

Alkyl halides with activating groups on the α-carbon, such as aryl or carbonyl groups, are often effective ATRP initiators. acs.org While this compound itself is not a primary example, a closely related compound, methyl α-bromophenylacetate, has been utilized as an initiator in the ATRP of monomers like methyl methacrylate (B99206) (MMA) and ethylene (B1197577) glycol dimethacrylate (EGDMA). sigmaaldrich.com Another similar initiator, ethyl α-bromophenylacetate (EBPA), is also commonly used. acs.orgrsc.org The effectiveness of an initiator is determined by how readily the carbon-halogen bond can be homolytically cleaved by the catalyst to form a radical.

The general mechanism of ATRP initiation involves the reversible activation of the dormant initiator (R-X) by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br) to generate a radical (R•) and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). This radical then adds to a monomer unit to start the polymer chain growth. wikipedia.org

Table 3: Examples of ATRP Initiators Related to this compound

Initiator Monomer(s) Catalyst System
Methyl α-bromophenylacetate Methyl methacrylate (MMA), Ethylene glycol dimethacrylate (EGDMA) Not specified sigmaaldrich.com
Ethyl α-bromophenylacetate (EBPA) Methacrylates CuBr₂ complexes with various ligands cmu.edu
Ethyl α-bromophenylacetate (EBrPA) Methyl methacrylate (MMA) LiI rsc.org

Atom Transfer Radical Polymerization (ATRP) Initiation

Copper-Mediated Living Radical Polymerization

Copper-mediated atom transfer radical polymerization (ATRP) is a robust method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov The use of this compound as an initiator in these reactions has been explored under various conditions.

In one study, the polymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA) was conducted in aqueous media using methyl α-bromophenylacetate (MBPA) as the initiator. acs.org The reaction conditions involved a ratio of [DMAEMA]:[MBPA]:[ligand]:[CuCl2] set to 100:1:0.4:0.1. acs.org This system demonstrated that by increasing the concentration of the deactivating Cu(II) species and the supporting halide concentration to 1 M, while reducing the reaction temperature, polymers with well-defined molecular weight distributions (MWDs) could be achieved in under four hours. acs.org The resulting polymers exhibited polydispersity indices (Đ) as low as 1.14, and the experimental molecular weights aligned well with theoretical values. acs.org The selection of MBPA as the initiator was crucial, as it has been previously shown to yield narrower MWDs for methacrylic polymers compared to other initiators. acs.org

Another investigation focused on the ATRP of methyl methacrylate (MMA) in a fluorinated solvent, benzotrifluoride, at 70°C. uliege.be Methyl-α-bromophenylacetate was employed as the initiator with a copper bromide catalyst ligated by a fluorinated macroligand. uliege.be This research aimed to optimize the macroligand composition and found that a macroligand with three tetraethyldiethylenetriamine (TEDETA) units per chain provided the best compromise for polymerization control and kinetics. uliege.be The polymerizations exhibited linear time dependence of ln([M]0/[M]) and a linear increase in molecular weight with conversion, which are characteristic of a controlled polymerization process. uliege.be

The following table summarizes the key findings from these studies:

MonomerInitiatorCatalyst SystemSolventKey FindingsReference
2-(dimethylamino)ethyl methacrylate (DMAEMA)Methyl α-bromophenylacetate (MBPA)CuCl2/LigandAqueousAchieved well-defined MWDs (Đ as low as 1.14) in under 4 hours. acs.org
Methyl methacrylate (MMA)Methyl-α-bromophenylacetateCuBr/Fluorinated MacroligandBenzotrifluorideDemonstrated controlled polymerization with optimized macroligand composition. uliege.be
Photoredox Catalyst-Mediated Polymerization

Photoredox catalyst-mediated polymerization has emerged as a powerful technique, offering mild reaction conditions and spatiotemporal control through the use of light. acs.org This method often utilizes organic photoredox catalysts to avoid metal contamination, which is a concern in certain applications like electronics and biomedicine. nih.gov

The general mechanism of photoredox-mediated ATRP involves the photoexcited catalyst reducing an alkyl halide initiator to generate a radical species that initiates polymerization. nih.gov This process allows for the synthesis of well-defined polymers with targeted molecular weights and low dispersity. nih.gov

In the context of this compound, its analog ethyl α-bromophenylacetate (EBP) has been used as an initiator in organocatalyzed atom transfer radical polymerization (O-ATRP). nih.gov For instance, perylene (B46583) was used as a photoredox catalyst to activate EBP for the polymerization of methyl methacrylate (MMA) under visible light. nih.gov While this specific system provided moderate control over the polymerization (Đ as low as 1.3), it was a pioneering example of using visible light for O-ATRP. nih.gov

Another study demonstrated the use of an iridium-based photoredox catalyst, Ir(ppy)3, for the post-modification of polymers. rsc.org In a model reaction, methyl α-bromophenylacetate was successfully added to allyl alcohol in the presence of the photocatalyst and visible light, confirming the feasibility of using this initiator in photoredox-mediated radical additions. rsc.org This highlights the potential for using this compound to functionalize polymers with specific end groups or to create block copolymers.

The following table presents data from studies involving photoredox catalyst-mediated polymerization with related initiators:

Monomer/SubstrateInitiatorPhotocatalystLight SourceKey FindingsReference
Methyl methacrylate (MMA)Ethyl α-bromophenylacetate (EBP)PeryleneVisible LightFirst example of visible-light-mediated O-ATRP, moderate control (Đ ~ 1.3). nih.gov
Allyl alcoholMethyl α-bromophenylacetateIr(ppy)3Visible LightSuccessful photoredox-mediated radical addition, demonstrating initiator activity. rsc.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of Methyl 4-Bromophenylacetate, from its ground-state geometry to its reactivity and spectral signatures.

The first step in most computational studies involves geometry optimization to find the lowest energy conformation of the molecule. For compounds like this compound, DFT methods such as B3LYP and M062X with basis sets like 6-31G* or 6-311++G(d,p) are commonly employed to determine structural parameters. acs.orgnih.gov These calculations provide bond lengths, bond angles, and dihedral angles that can be compared with experimental data if available.

Once the geometry is optimized, a detailed electronic structure analysis can be performed. This includes the calculation of the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, offering clues about its reactive sites. unimib.itniscpr.res.in Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. For instance, in a study of the Suzuki-Miyaura reaction, MEP atomic charges for reactants, including an aryl halide like this compound, were calculated using the M062X functional and 6-31G* basis set to understand the charge distribution within the molecules. acs.orgunimib.it

Table 1: DFT Methods Used in the Study of this compound and Related Compounds

Parameter Computational Method Purpose Source(s)
Geometry Optimization DFT (B3LYP, M062X functionals; 6-31G*, 6-311++G(d,p) basis sets) To find the most stable molecular structure. acs.orgnih.gov
Atomic Charges Molecular Electrostatic Potential (MEP) fitting at DFT level To calculate the partial charges on each atom. acs.orgunimib.it

DFT calculations are instrumental in predicting and interpreting the spectroscopic data of this compound.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by a factor (e.g., 0.967 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a better correlation with experimental FT-IR spectra. nih.gov DFT calculations can predict C-Br and C=O stretching modes with a deviation of less than 5% from experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is the standard for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.govresearchgate.net These theoretical ¹H and ¹³C NMR spectra can be compared directly with experimental results. For this compound, experimental ¹H NMR data shows characteristic peaks at δ 7.43 (d, 2H), 7.14 (d, 2H), and 3.69 (s, 2H) in CDCl₃. escholarship.org Theoretical calculations aim to reproduce these shifts with high accuracy.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.govsapub.org These calculations provide the maximum absorption wavelengths (λmax), which can be compared with experimental UV-Vis spectra recorded in different solvents.

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data

Spectroscopic Technique Experimental Data (this compound) Theoretical Prediction Method Typical Concordance Source(s)
¹H NMR δ 7.43 (d), 7.14 (d), 3.69 (s) ppm in CDCl₃ DFT with GIAO method Good agreement between calculated and experimental chemical shifts. nih.govescholarship.org
FT-IR C=O stretch (~1740 cm⁻¹), C-Br stretch (~550 cm⁻¹) DFT (e.g., B3LYP/6-31G*) with scaling Scaled frequencies typically within a small percentage of experimental values. sapub.org

| UV-Vis | Dependent on solvent | TD-DFT | Good qualitative and semi-quantitative prediction of λmax. | nih.govsapub.org |

DFT is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. A notable example is its use in the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction, which couples the aryl halide with a boronic acid, proceeds through a catalytic cycle involving a palladium complex. acs.orgnih.gov DFT calculations can model the key steps of this mechanism, such as the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. unimib.itnih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway, identify the rate-limiting step, and understand the role of the catalyst and reaction conditions.

Molecular Dynamics (MD) Simulations

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions within a system.

MD simulations have been crucial in understanding how reaction environments can influence the reactivity of this compound. The Suzuki-Miyaura reaction, for instance, can be performed in water using surfactants that form micelles. nih.govresearchgate.net These micelles act as "nanoreactors," solubilizing the water-insoluble this compound and bringing it into close proximity with other reactants. nih.gov

A detailed study employed MD simulations using the 2016H66 force field to investigate the partitioning of this compound between the aqueous phase and the micellar environment created by the nonionic surfactant Kolliphor-EL. acs.orgnih.gov The simulations showed that this compound preferentially resides within the micellar phase. nih.gov By calculating the potential of mean force (PMF) for the transfer of the molecule from water into the micelle, researchers confirmed that this partitioning enhances the local concentration of the reactants, supporting the experimental observation that such systems promote reactivity and lead to high product yields. nih.govresearchgate.net

Table 3: Parameters for MD Simulation of this compound in a Micellar System

Parameter Specification Purpose Source(s)
Force Field 2016H66, OPLS2005 Describes the potential energy and forces between atoms. acs.orgnih.gov
System This compound, Kolliphor-EL, Water To model the Suzuki-Miyaura reaction in a micellar solution. nih.gov
Simulation Method Steered MD, Umbrella Sampling (US) To calculate the potential of mean force (PMF) for the water-micelle transfer. acs.org

| Software | Gromacs | A widely used software package for performing MD simulations. | acs.orgunimib.it |

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking

QSAR and molecular docking are computational techniques used primarily in drug discovery to predict the biological activity of molecules and their binding interactions with specific targets.

In a study focused on designing new non-steroidal aromatase inhibitors for potential anticancer applications, derivatives of this compound were synthesized. amazonaws.com The research employed ligand-based 3D-QSAR pharmacophore modeling and molecular docking to understand the structural requirements for enzyme inhibition. amazonaws.com These in-silico studies provide insights into the selectivity of the molecules and their possible binding interactions with key amino acid residues in the active site of the aromatase enzyme. amazonaws.com

Ligand-Protein Interactions and Inhibition Studies

Computational and theoretical studies have been instrumental in elucidating the potential biological activities of this compound derivatives, particularly in the realm of enzyme inhibition. While direct computational studies on this compound are not extensively documented, it serves as a crucial precursor for a class of compounds that have been the subject of significant research: hydrazone derivatives of 4-bromophenylacetic acid. These derivatives have been identified as potent inhibitors of alkaline phosphatases (APs), and molecular docking studies have been pivotal in understanding their mechanism of action. wikipedia.orgresearchgate.netrsc.org

Research has focused on a series of hydrazone derivatives synthesized from 2-(4-bromophenyl)acetohydrazide, which is itself derived from this compound. researchgate.netrsc.org These derivatives have been evaluated for their inhibitory activity against various human alkaline phosphatase isozymes, including tissue-nonspecific (TNAP), placental (PLAP), intestinal (IAP), and germ cell (GCAP) alkaline phosphatases. researchgate.net

Molecular docking studies were conducted to investigate the binding modes of the most potent inhibitors within the active sites of these AP isozymes. researchgate.netrsc.org These in silico analyses helped to rationalize the structure-activity relationships observed in the series of synthesized compounds. For instance, specific derivatives were identified as highly potent and selective inhibitors for different AP isozymes. researchgate.net

The following table summarizes the inhibitory concentrations (IC₅₀) of the most potent hydrazone derivatives of 4-bromophenylacetic acid against various alkaline phosphatase isozymes.

CompoundTarget EnzymeIC₅₀ (µM)
4p TNAP0.026 ± 0.001
4g PLAP0.048 ± 0.009
4k IAP0.01 ± 0.001
4e GCAPPotent inhibitor
Data sourced from Khan et al. (2015). researchgate.net

The computational models revealed key binding interactions between the inhibitors and the amino acid residues in the active sites of the enzymes. researchgate.net For example, the putative binding mode of compound 4k, the most potent inhibitor of human intestinal alkaline phosphatase (h-IAP), was analyzed to understand the molecular basis for its exceptional activity, which was found to be approximately 10,000-fold more potent than the standard inhibitor, L-phenylalanine. researchgate.net Similarly, the binding modes of compounds 4p, 4g, and 4e were rationalized within the active sites of TNAP, PLAP, and GCAP, respectively. researchgate.net

In a separate line of research, a binuclear copper(II) complex, [Cu₂(4-bromophenylacetate)₄(pyridine)₂], has been synthesized and characterized. researchgate.net Its biological relevance was investigated through molecular docking and DNA-binding studies, highlighting another area where derivatives of 4-bromophenylacetic acid are being explored for their interactions with biological macromolecules. researchgate.net

Furthermore, theoretical studies have been conducted on the inhibition of arylmalonate decarboxylase. While initial studies with α-bromophenylacetate suggested the formation of a thiol ester with a cysteine residue (Cys188) in the enzyme's active site, this was later re-evaluated. acs.org Further investigation indicated an irreversible mode of inhibition, suggesting that the initial mechanistic proposal was unlikely and that Cys188 likely functions as a proton donor. acs.org

Applications in Advanced Organic Synthesis

Synthesis of Pharmaceuticals and Drug Discovery

Methyl 4-bromophenylacetate serves as a crucial intermediate in the manufacturing of pharmaceuticals, particularly in the synthesis of various aromatic drugs and active pharmaceutical ingredients (APIs). nordmann.global

The 4-bromophenylacetate scaffold is a recurring motif in the development of new therapeutic agents. This compound is a precursor for molecules with potential antimicrobial and anti-tumor properties. ycdehongchem.com For instance, research into novel quinoline-oxadiazole derivatives has demonstrated significant cytotoxic activity against cancer cell lines such as hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). rsc.org Some of these compounds have also shown potent antimicrobial activity. rsc.org While not always directly synthesized from this compound, these studies highlight the therapeutic potential of the 4-bromophenyl structural unit. Similarly, synthesized 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown promising anticancer activity against a range of cancer cell lines. mdpi.com

Compound ClassTherapeutic Target/ApplicationKey Research Findings
Quinoline-Oxadiazole DerivativesAnticancer (e.g., against HepG2, MCF-7) and AntimicrobialCompounds showed considerable cytotoxic and antimicrobial activities. rsc.org
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine AnalogsAnticancerDemonstrated significant anticancer activity against various cancer cell lines. mdpi.com

This compound is a recognized key intermediate in the synthesis of established pharmaceuticals. ycdehongchem.com A notable example is its use in the production of Bromfenac, a non-steroidal anti-inflammatory drug (NSAID) used as an ophthalmic solution. ycdehongchem.com The 4-bromophenylacetic acid moiety, which can be derived from this compound, is a critical component of the Bromfenac structure. The versatility of this compound allows it to be a starting point for the synthesis of various aromatic drugs. nordmann.global

Drug/CompoundTherapeutic ClassRole of this compound
BromfenacNon-Steroidal Anti-Inflammatory Drug (NSAID)Key intermediate in the synthesis pathway. ycdehongchem.com
Various Aromatic Drugs and APIsMultipleServes as a fundamental building block for a range of active pharmaceutical ingredients. nordmann.global

Synthesis of Agrochemicals

In the agrochemical sector, this compound is employed as an intermediate in the synthesis of products designed to protect crops and enhance agricultural yields. lookchem.com

This compound is utilized in the manufacturing of various agrochemicals, including herbicides, pesticides, and fungicides. ycdehongchem.com The incorporation of the 4-bromophenylacetate structure can contribute to the efficacy of these products in controlling weeds and pests. lookchem.com The broader class of phenoxyacetic acids, to which the hydrolyzed form of this compound belongs, includes well-known herbicides, indicating the utility of this structural framework in developing effective agrochemicals.

Agrochemical ClassApplicationRole of this compound
HerbicidesWeed control in crops and pastures.Intermediate in the synthesis of active ingredients. ycdehongchem.com
Pesticides/FungicidesControl of pests and fungal diseases.Precursor to molecules with pesticidal and fungicidal properties. ycdehongchem.com

Synthesis of Specialty Chemicals

This compound also finds applications in the production of specialty chemicals, which are used in a variety of industrial and consumer products. lookchem.com

The chemical structure of this compound makes it a suitable intermediate for the synthesis of dyes and fragrances. lookchem.com In the dye industry, aromatic compounds are essential for creating chromophores, the part of a molecule responsible for its color. The 4-bromophenyl group can be functionalized and incorporated into dye structures, such as azo dyes.

In the fragrance industry, esters of phenylacetic acid and its derivatives are known for their pleasant, often fruity or floral scents. cymitquimica.com this compound can be used as a precursor to synthesize various fragrance esters, where the bromo group may be retained or replaced to modify the final aroma profile. cymitquimica.com

Specialty Chemical ClassApplicationRole of this compound
Dyes (e.g., Azo Dyes)Colorants for textiles, plastics, and other materials.Intermediate for the synthesis of dye molecules.
Fragrances (e.g., Fragrance Esters)Perfumery and scented consumer products.Precursor to aromatic esters with desirable scents. cymitquimica.com

Applications in the Synthesis of Heterocyclic Compounds

The structural framework of this compound makes it a key starting material for building various heterocyclic rings, which are core components of many pharmaceuticals and agrochemicals.

Pyrimidine (B1678525) Derivatives

This compound is a crucial intermediate in the synthesis of substituted pyrimidine derivatives, particularly 5-(4-bromophenyl)-4,6-dichloropyrimidine. google.comatlantis-press.com This dichloropyrimidine is itself a key building block for producing complex pharmaceutical agents, such as Macitentan, an endothelin receptor antagonist used to treat pulmonary arterial hypertension. google.comtcichemicals.comhsppharma.com

Table 1: Synthetic Pathway to 5-(4-bromophenyl)-4,6-dichloropyrimidine
StepStarting MaterialReagentsIntermediate/ProductReaction Type
1This compoundDimethyl carbonate, Sodium methoxideDimethyl 2-(4-bromophenyl)malonateCondensation
2Dimethyl 2-(4-bromophenyl)malonateFormamidine hydrochloride5-(4-bromophenyl)pyrimidine-4,6-diolCyclization
35-(4-bromophenyl)pyrimidine-4,6-diolPhosphorus oxychloride (POCl₃)5-(4-bromophenyl)-4,6-dichloropyrimidineChlorination

Imidazolinones

While direct synthetic pathways to imidazolinones starting from this compound are not explicitly detailed in the literature, its structure is amenable to modern catalytic methods used for constructing related imidazole (B134444) and imidazoline (B1206853) heterocycles. The presence of the aryl bromide moiety is particularly significant. Palladium-catalyzed cross-coupling reactions are a cornerstone for forming carbon-carbon and carbon-nitrogen bonds. nih.govrsc.orgorganic-chemistry.org

A plausible, though not directly documented, approach would involve a palladium-catalyzed multicomponent reaction. Such reactions can assemble complex molecules from simple starting materials in a single step. For instance, palladium catalysts are known to facilitate the coupling of aryl halides (like the bromide in this compound), carbon monoxide, and nitrogen-containing components like diamines or imines to form heterocyclic structures such as 2-aryl-2-imidazolines. nih.govdntb.gov.ua This suggests a potential application for this compound as a substrate in the development of novel synthetic routes to functionalized imidazolinone-type structures.

Polymer Science and Materials Chemistry

The unique combination of an aryl bromide and an ester functional group gives this compound potential, though largely indirect, roles in the synthesis of advanced polymers.

Monomer in Controlled Polymerization Techniques

This compound is not a vinyl monomer and therefore cannot be directly polymerized through common chain-growth controlled polymerization methods such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. sciencepublishinggroup.comcmu.edu These techniques require the presence of a polymerizable double bond, typically found in styrene (B11656) or acrylate-type monomers.

Functional Polymer Synthesis

Despite its inability to act as a direct monomer in chain-growth polymerization, the functional groups of this compound allow for its incorporation into polymeric structures through several alternative strategies to create functional polymers.

One approach is to use a derivative of the compound as a functional initiator for controlled polymerizations like ATRP. cmu.educmu.edu By modifying the ester group to link it to an ATRP initiating site (e.g., an α-haloester), the 4-bromophenylacetate moiety can be precisely placed at the beginning (α-end) of a polymer chain. This would create, for example, a polystyrene or poly(methyl methacrylate) chain with a terminal functional group derived from the parent compound.

A second strategy involves step-growth polycondensation . The aryl bromide group can participate in metal-catalyzed cross-coupling reactions, such as Nickel-catalyzed Yamamoto coupling or Palladium-catalyzed Suzuki coupling. nih.gov In these reactions, the aryl bromide can be coupled with other di-functional monomers to build the polymer backbone. This would result in the formation of functional poly(phenylene)s where the methyl acetate (B1210297) group is a pendant side chain, imparting specific properties like solubility or a site for further modification.

A third potential route is through post-polymerization modification . In this method, a pre-formed polymer containing reactive sites is modified with the functional group of interest. For example, poly(4-bromostyrene) can be synthesized first. sigmaaldrich.com The bromide atoms on this polymer backbone could then potentially be used as handles in subsequent reactions to attach the methyl acetate group, although this is a chemically challenging transformation.

Table 2: Potential Strategies for Functional Polymer Synthesis Incorporating the 4-Bromophenylacetate Moiety
StrategyRole of this compound (or derivative)Polymerization/Reaction TypeResulting Polymer Structure
Functional InitiationFunctional InitiatorAtom Transfer Radical Polymerization (ATRP)Polymer chain with a 4-bromophenylacetate group at one end (end-functionalized).
Step-Growth PolycondensationDi-functional MonomerSuzuki or Yamamoto CouplingPoly(phenylene) backbone with pendant methyl acetate groups.
Post-Polymerization ModificationFunctionalizing Reagent (conceptual)Modification of a pre-formed polymer (e.g., Poly(4-bromostyrene))Polymer with 4-bromophenylacetate groups attached to the backbone.

Q & A

Q. What are the established synthetic routes for Methyl 4-Bromophenylacetate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 4-bromophenylacetic acid (CAS 1878-68-8) using methanol in the presence of an acid catalyst (e.g., sulfuric acid). Key parameters include temperature control (reflux at ~60–80°C) and stoichiometric excess of methanol to drive the reaction to completion . Purification often involves vacuum distillation (boiling point data not explicitly provided for the methyl ester, but ethyl analogs distill at 88–90°C/0.35 mm Hg ). Yield optimization may require monitoring by thin-layer chromatography (TLC) or GC-MS to confirm ester formation.

Q. How can researchers reliably characterize this compound using spectroscopic methods?

  • NMR : 1^1H NMR should show a singlet for the methyl ester group (~3.6 ppm) and aromatic protons split into a doublet (para-substituted bromine induces symmetry). 13^13C NMR will confirm the ester carbonyl (~170 ppm) and quaternary carbon adjacent to bromine .
  • IR : Strong absorption bands for C=O (ester, ~1740 cm1^{-1}) and C-Br (~600 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peak at m/z 229.07 (F.W. 229.07) with fragmentation patterns consistent with bromine isotopic splitting .

Q. What are the critical physical properties of this compound for experimental design?

  • Molecular Weight : 229.07 g/mol .
  • Density : Ethyl analogs have a density of ~1.389 g/cm3^3, suggesting similar values for the methyl ester .
  • Melting Point : Not explicitly reported, but related 4-bromophenylacetic acid melts at 114–117°C . Liquid state at room temperature is inferred for the ester.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported boiling points for brominated phenylacetate esters?

Boiling points under reduced pressure vary due to differences in substituents (methyl vs. ethyl esters) and vacuum levels. For example, ethyl 4-bromophenylacetate boils at 88–90°C/0.35 mm Hg , while methyl esters typically require lower temperatures. Researchers should calibrate vacuum systems and cross-validate with gas chromatography retention times .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

Common byproducts include unreacted 4-bromophenylacetic acid and dialkylation products. Strategies:

  • Use molecular sieves to absorb water and shift equilibrium toward ester formation.
  • Employ Dean-Stark traps for azeotropic removal of water in toluene .
  • Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) to separate esters from acids .

Q. How is this compound utilized in cross-coupling reactions for drug discovery?

The bromine substituent enables participation in Suzuki-Miyaura couplings. For example:

  • React with arylboronic acids under Pd catalysis (e.g., Pd(PPh3_3)4_4, Na2_2CO3_3, DMF/H2_2O) to form biaryl intermediates for pharmaceuticals .
  • Optimize ligand choice (e.g., SPhos) to enhance reactivity of the aryl bromide .

Q. What computational methods support the structural analysis of this compound?

  • DFT Calculations : Predict NMR chemical shifts and optimize geometry using software like Gaussian. Compare with experimental data to validate conformers .
  • Molecular Dynamics : Simulate solubility in solvents (e.g., DMSO, chloroform) to guide reaction medium selection .

Methodological Considerations

  • Storage : Store in amber vials at 2–8°C to prevent hydrolysis. Desiccate to avoid moisture-induced degradation .
  • Handling : Use PPE (gloves, goggles) due to potential irritancy (R36/37/38 codes for ethyl analogs ).

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Feasible Synthetic Routes

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Methyl 4-Bromophenylacetate
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Reactant of Route 2
Methyl 4-Bromophenylacetate

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